molecular formula C14H11BrOS B185779 4-Bromo-4'-(methylthio)benzophenone CAS No. 197439-28-4

4-Bromo-4'-(methylthio)benzophenone

Cat. No.: B185779
CAS No.: 197439-28-4
M. Wt: 307.21 g/mol
InChI Key: MNRIMSJSRIPDON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-4’-(methylthio)benzophenone is an organic compound with the molecular formula C14H11BrOS It is a derivative of benzophenone, where one of the phenyl rings is substituted with a bromine atom and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-4’-(methylthio)benzophenone can be synthesized through a multi-step process involving the following key reactions:

    Thioether Formation: The methylthio group can be introduced via a nucleophilic substitution reaction using a suitable thiol, such as methylthiol (CH3SH), in the presence of a base like sodium hydride (NaH).

Industrial Production Methods: Industrial production of 4-Bromo-4’-(methylthio)benzophenone typically involves large-scale bromination and thioether formation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-4’-(methylthio)benzophenone undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonyl group in the benzophenone structure can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: H2O2, m-CPBA

    Reduction: NaBH4, LiAlH4

    Substitution: Amines, alkoxides

Major Products:

    Oxidation: Sulfoxides, sulfones

    Reduction: Secondary alcohols

    Substitution: Substituted benzophenones

Scientific Research Applications

4-Bromo-4’-(methylthio)benzophenone has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the manufacture of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-4’-(methylthio)benzophenone involves its interaction with molecular targets such as enzymes and receptors. The bromine and methylthio substituents can influence the compound’s binding affinity and specificity towards these targets. The carbonyl group in the benzophenone structure can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

    4-Bromobenzophenone: Lacks the methylthio group, making it less versatile in certain chemical reactions.

    4-Methylthio-benzophenone: Lacks the bromine atom, which can affect its reactivity and applications.

    4,4’-Dibromobenzophenone: Contains an additional bromine atom, which can alter its chemical properties and reactivity.

Uniqueness: 4-Bromo-4’-(methylthio)benzophenone is unique due to the presence of both bromine and methylthio substituents, which provide a combination of reactivity and versatility not found in the similar compounds listed above. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

(4-bromophenyl)-(4-methylsulfanylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrOS/c1-17-13-8-4-11(5-9-13)14(16)10-2-6-12(15)7-3-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNRIMSJSRIPDON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.